Pyridiniumtribromide

Description

Historical Context and Significance as a Reagent

Pyridinium (B92312) tribromide, also known as pyridinium bromide perbromide, emerged as a significant reagent in organic chemistry as a safer and more manageable alternative to liquid bromine. sci-hub.stwikipedia.org Historically, the use of elemental bromine posed considerable hazards due to its high volatility, corrosivity, and toxicity. sci-hub.st The development of solid, stable quaternary ammonium (B1175870) perhalogenides, such as pyridinium tribromide, provided a convenient and safer source of bromine for various chemical transformations. orgsyn.org These reagents, which can be precisely weighed and handled, slowly release bromine in solution, allowing for more controlled reactions. chemicalbook.comtandfonline.com

The significance of pyridinium tribromide lies in its ability to perform selective brominations. Unlike molecular bromine, which can be highly reactive and lead to multiple by-products, pyridinium tribromide often allows for more specific reactions. orgsyn.org An early example of its utility was demonstrated in the bromination of 3-ketosteroids. wikipedia.org This level of control has made it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and other fine chemicals. chemimpex.comnordmann.global

Scope and Versatility in Modern Organic Synthesis

The application of pyridinium tribromide in modern organic synthesis is extensive, primarily revolving around its function as a brominating and oxidizing agent. nbinno.com Its versatility is showcased in a wide array of chemical transformations.

Bromination Reactions:

Electrophilic Aromatic Substitution: Pyridinium tribromide is widely used for the bromination of activated aromatic compounds such as phenols, anilines, and aromatic ethers. chemicalbook.comprezi.comresearchgate.net This reaction is a fundamental process in the synthesis of many organic molecules. For instance, it is used to monobrominate aromatic amines with good yields and minimal formation of polybrominated products. researchgate.net

α-Bromination of Ketones: A key application is the selective α-bromination of ketones. commonorganicchemistry.comorganic-chemistry.orggoogle.com This reaction is crucial for introducing a bromine atom at the position adjacent to a carbonyl group, creating a valuable synthetic intermediate. orgsyn.org This method has been successfully employed in the synthesis of steroid and terpene α-bromoketones. orgsyn.org

Addition to Alkenes and Alkynes: The reagent readily adds bromine across the double or triple bonds of alkenes and alkynes to form vicinal dibromides. nbinno.com This is a fundamental reaction in organic synthesis for the functionalization of unsaturated compounds.

Oxidation Reactions:

Oxidation of Alcohols and Sulfides: Pyridinium tribromide can function as an oxidizing agent, for example, in the conversion of alcohols to carbonyl compounds. nbinno.comthieme-connect.com It is also effective in the selective oxidation of sulfides to sulfoxides. tandfonline.commemphis.edutandfonline.com A combination of pyridinium tribromide and hydrated silica (B1680970) gel has been shown to facilitate this oxidation in a non-aqueous medium. tandfonline.commemphis.edutandfonline.com

Synthesis of Heterocyclic Compounds:

The reagent plays a role in the synthesis of various heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active molecules. chemimpex.comrsc.org For example, it has been used in the synthesis of substituted pyridines, quinolines, and indoles. nbinno.comnih.govclockss.org

Other Applications:

Deprotection of Silyl (B83357) Ethers: A catalytic amount of pyridinium tribromide can be used for the chemoselective deprotection of primary tert-butyldimethylsilyl (TBS) ethers. chemicalbook.comresearchgate.netresearchgate.net

α-Thiocyanation of Ketones: It is also employed in the α-thiocyanation of ketones, a reaction used in the synthesis of β-adrenergic blocking agents. chemicalbook.comlookchem.com

The following table provides a summary of the versatile applications of pyridinium tribromide in organic synthesis:

| Reaction Type | Substrate | Product | Significance |

| Electrophilic Bromination | Activated Aromatic Rings (Phenols, Anilines) | Bromoaromatics | Key step in the synthesis of various organic compounds. prezi.comresearchgate.net |

| α-Bromination | Ketones | α-Bromoketones | Formation of important synthetic intermediates. commonorganicchemistry.comorganic-chemistry.org |

| Electrophilic Addition | Alkenes, Alkynes | Vicinal Dibromides | Functionalization of unsaturated hydrocarbons. nbinno.com |

| Oxidation | Alcohols | Carbonyl Compounds | Important functional group transformation. nbinno.comthieme-connect.com |

| Oxidation | Sulfides | Sulfoxides | Selective oxidation with high yields. tandfonline.commemphis.edutandfonline.com |

| Deprotection | Primary TBS Ethers | Alcohols | Chemoselective removal of protecting groups. chemicalbook.comresearchgate.netresearchgate.net |

| α-Thiocyanation | Ketones | α-Ketothiocyanates | Synthesis of medicinally relevant compounds. chemicalbook.comlookchem.com |

| Heterocycle Synthesis | Various Precursors | Pyridines, Quinolines, Indoles | Construction of core structures of many bioactive molecules. chemimpex.comnbinno.comrsc.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18Br3N3 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |

InChI Key |

JQRYUMGHOUYJFW-UHFFFAOYSA-N |

Canonical SMILES |

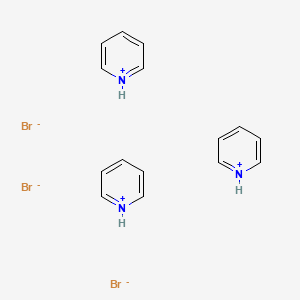

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparation of Pyridinium Tribromide

Conventional Synthetic Routes

The traditional methods for synthesizing pyridinium (B92312) tribromide have been well-established for decades, primarily involving the reaction of pyridine (B92270) with elemental bromine, often in the presence of an acid.

Reaction of Pyridine with Bromine and Hydrobromic Acid Systems

A common and straightforward method for preparing pyridinium tribromide involves the direct reaction of pyridine with bromine and hydrobromic acid. prepchem.comyoutube.com In a typical procedure, pyridine is first treated with hydrobromic acid. prepchem.com For instance, 79.1 grams of pyridine can be reacted with 113 ml of 48% hydrobromic acid while cooling with an ice-water bath. prepchem.com After the initial reaction, water is removed under vacuum. prepchem.com The resulting pyridine hydrobromide is then dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added slowly. prepchem.com The mixture is then cooled to allow for the crystallization of pyridinium tribromide as red-brown needles. prepchem.com This method can yield approximately 190 grams of the product. prepchem.com

A simplified variation of this procedure involves adding one mole of bromine to a mixture of one mole of pyridine in two moles of 48% hydrobromic acid. prepchem.com Another described method involves mixing 15 mL of pyridine with 30 mL of 48% hydrobromic acid, cooling the mixture, and then gradually adding 25 g of bromine. sciencemadness.org The resulting solid is collected and can be recrystallized from acetic acid to yield orange needles. sciencemadness.org

Table 1: Conventional Synthesis of Pyridinium Tribromide

| Reactants | Solvent/Acid | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine, Bromine, Hydrobromic Acid | Glacial Acetic Acid | Initial reaction cooled with ice-water, followed by addition of bromine solution at 60-65 °C and subsequent crystallization upon cooling. | ~190 g | prepchem.com |

| Pyridine, Bromine, Hydrobromic Acid | Water/Acetic Acid | Cooling during initial reaction and bromine addition, followed by recrystallization from acetic acid. | 33 g (69%) | sciencemadness.org |

Preparation from Pyridinium Bromide and Molecular Bromine

An alternative conventional route involves the direct reaction of pre-formed pyridinium bromide with molecular bromine. prepchem.comcdnsciencepub.com This method is advantageous as it separates the initial acid-base reaction from the bromination step. In a representative synthesis, one mole of pyridinium bromide is dissolved in glacial acetic acid. prepchem.com To this solution, one mole of bromine, also dissolved in glacial acetic acid, is added with stirring, typically at a temperature of about 60°C. prepchem.com Upon slow cooling of this mixture, pyridinium tribromide crystallizes out as red needles or prisms. prepchem.com This method has been reported to yield approximately 300 grams of product with a melting point of 132-134°C. prepchem.com

Advanced and Green Chemistry Approaches in Pyridinium Tribromide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of solvent-free conditions and the use of nanocatalysts for the preparation of pyridinium tribromide and its derivatives.

Solvent-Free Methods

Solvent-free synthesis offers significant advantages by reducing waste and avoiding the use of potentially hazardous organic solvents. One such approach involves the synthesis of pentylpyridinium tribromide, a room temperature ionic liquid analogue of bromine. This is achieved by the dropwise addition of molecular bromine to solid, crushed pentylpyridinium bromide under mechanical stirring and cooling. thieme-connect.com This method proceeds without any organic solvent and results in a deep red liquid with a high yield of 99%. thieme-connect.com The resulting ionic liquid serves as both the reagent and the solvent in subsequent reactions. thieme-connect.com

Another environmentally benign method for synthesizing organic ammonium (B1175870) tribromides involves a grinding reaction. researchgate.net While this specific study focused on a different tribromide, the principle of solid-state reactions represents a green alternative to traditional solvent-based syntheses.

Nanocatalyst-Assisted Preparation

The use of nanocatalysts in chemical synthesis is a rapidly advancing field, offering benefits such as high efficiency, selectivity, and catalyst recyclability. In the context of pyridinium tribromide, research has focused on immobilizing the tribromide moiety onto magnetic nanoparticles.

One study reports the synthesis of an ionic liquid nanomagnetic pyridinium-tribromide (MNPs@SiO2–Pr-AP-tribromide). nih.govresearchgate.net This novel nanocatalyst was prepared for use in the one-pot synthesis of quinoline (B57606) derivatives. nih.gov The catalyst consists of magnetic nanoparticles coated with a silica (B1680970) shell functionalized with pyridinium tribromide groups. nih.govresearchgate.net The presence of the tribromide anion (Br₃⁻) on the nanocatalyst enhances its catalytic activity. nih.gov

Another development in this area is the creation of a magnetic nanocatalyst based on iron oxide nanoparticles linked with pyridinium hydrotribromide (Fe3O4@PyHBr3). researchgate.net This catalyst was synthesized in a multi-step process involving the reaction of an aminosilane (B1250345) with 4-(bromomethyl)pyridine (B1298872) hydrobromide, followed by reaction with iron oxide nanoparticles and a final grinding reaction with potassium bromide and periodic acid. researchgate.net This nanocatalyst has been effectively used for the selective oxidation of alcohols. researchgate.net

Table 2: Advanced Synthesis Approaches for Pyridinium Tribromide Derivatives

| Method | Key Features | Product/Catalyst | Reference |

|---|---|---|---|

| Solvent-Free Reaction | Dropwise addition of bromine to solid pentylpyridinium bromide under mechanical stirring. | Pentylpyridinium tribromide (ionic liquid) | thieme-connect.com |

| Nanocatalyst-Assisted | Ionic liquid pyridinium-tribromide supported on magnetic nanoparticles. | MNPs@SiO2–Pr-AP-tribromide | nih.govresearchgate.net |

| Nanocatalyst-Assisted | Pyridinium hydrotribromide linked to iron oxide nanoparticles. | Fe3O4@PyHBr3 | researchgate.net |

Elucidation of Reaction Mechanisms Catalyzed or Mediated by Pyridinium Tribromide

Mechanistic Studies of Bromination Reactions

The efficacy of pyridinium (B92312) tribromide as a brominating agent stems from its equilibrium in solution with pyridinium hydrobromide and molecular bromine (Br₂). researchgate.netyoutube.comresearchgate.net This in-situ generation of bromine allows for controlled and selective reactions. researchgate.netmdpi.com

Bromination of Unsaturated Hydrocarbons (Alkenes and Alkynes)

Pyridinium tribromide is frequently employed for the bromination of alkenes and alkynes, leading to the formation of vicinal dibromides. nbinno.com The reaction is a classic example of electrophilic addition. scribd.com

The bromination of alkenes using pyridinium tribromide typically proceeds via an anti-addition mechanism. scribd.com This is dictated by the formation of a cyclic bromonium ion intermediate. youtube.comscribd.com The initial electrophilic attack of bromine on the alkene π-bond forms this three-membered ring intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs from the side opposite to the bromonium ion bridge, resulting in the exclusive formation of the trans or anti-addition product. scribd.com

For instance, the bromination of (E)-stilbene with pyridinium tribromide predominantly yields the meso-1,2-dibromo-1,2-diphenylethane. Conversely, the bromination of (Z)-stilbene produces a racemic mixture of the dl-stilbene dibromide. However, minor amounts of the syn-addition product can sometimes be observed, which is attributed to resonance within the bromonium bridge intermediate, leading to a carbocationic character on one of the carbons and allowing for some degree of syn-addition.

Table 1: Stereochemical Outcome of Alkene Bromination with Pyridinium Tribromide

| Alkene Substrate | Major Product(s) | Stereochemistry |

| (E)-Stilbene | meso-1,2-dibromo-1,2-diphenylethane | Anti-addition |

| (Z)-Stilbene | Racemic (dl)-1,2-dibromo-1,2-diphenylethane | Anti-addition |

| trans-Cinnamic acid | 2,3-dibromo-3-phenylpropanoic acid | Anti-addition drnerz.comcsub.edu |

| trans-2-Butene | (2R,3S)-2,3-dibromobutane (meso) | Anti-addition |

This table provides a summary of the expected stereochemical outcomes for the bromination of various alkenes with pyridinium tribromide, highlighting the prevalence of anti-addition.

A key feature of using pyridinium tribromide is the in-situ generation of molecular bromine. edubirdie.com Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and bromine in solution. researchgate.netcsub.edu This equilibrium ensures that only a small, controlled concentration of highly reactive and hazardous bromine is present at any given time during the reaction. chegg.com According to Le Chatelier's principle, as the bromine is consumed in the reaction with the alkene, the equilibrium shifts to produce more bromine, allowing the reaction to proceed to completion. chegg.com This method offers a significant safety advantage over using liquid bromine directly, which is volatile, corrosive, and toxic. drnerz.com

Investigation of Stereochemical Outcomes (Syn vs. Anti Addition)

Bromination of Aromatic and Heteroaromatic Systems

Pyridinium tribromide is also an effective reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic compounds. nbinno.comwooster.edu

Pyridinium tribromide has been successfully used for the regioselective bromination of various heterocyclic systems. For example, it has been employed for the 8-bromination of 2,6,9-trisubstituted purines, particularly those with electron-donating groups at the 2- and 6-positions. researchgate.netacs.org The reaction proceeds in high yields and demonstrates good regioselectivity.

The bromination of indoles, another important class of heterocycles, can also be achieved with pyridinium tribromide. The position of bromination is dependent on the substituents present on the indole (B1671886) ring.

For highly activated aromatic systems like phenols, aromatic amines, and aromatic ethers, controlling the degree of bromination can be challenging, often leading to polybrominated products. thieme-connect.de Pyridinium tribromide offers a milder alternative to elemental bromine, allowing for selective monobromination. thieme-connect.deresearchgate.net

In the case of phenols, pyridinium tribromide selectively yields the para-brominated product unless the para position is already occupied, in which case the ortho-brominated phenol (B47542) is formed. thieme-connect.de Similarly, pyridinium tribromide has been used for the monobromination of aromatic amines, providing good yields of the monobromo compounds with minimal formation of polybrominated byproducts. researchgate.netacs.org The reaction conditions, such as the solvent and the presence of additives like calcium carbonate to neutralize the generated hydrogen bromide, can significantly influence the outcome and selectivity of the bromination of aromatic amines. chem-soc.si

Table 2: Regioselective Bromination of Activated Aromatic Systems with Pyridinium Tribromide

| Substrate Class | Position of Bromination | Key Findings |

| Phenols | Primarily para (or ortho if para is blocked) | Milder than Br₂, allows for selective monobromination. thieme-connect.de |

| Aromatic Amines | Primarily para | Good yields of monobrominated products with minimal polybromination. researchgate.netacs.org |

| Aromatic Ethers | Varies with substrate | Selective bromination has been achieved in aqueous polar solvents. researchgate.net |

This table summarizes the regioselectivity observed in the bromination of activated aromatic compounds using pyridinium tribromide.

Regioselectivity and Substrate Scope in Heterocyclic Bromination (e.g., Purines, Indoles)

α-Bromination Mechanisms of Carbonyl Compounds

The α-bromination of carbonyl compounds is a fundamental transformation for creating valuable synthetic intermediates. Pyridinium tribromide is often employed as a mild and selective brominating agent for this purpose. libretexts.org The reaction mechanism for aldehydes and ketones under acidic conditions proceeds through an enol intermediate. journalofchemistry.org

The generally accepted mechanism involves several key steps:

Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine supplied by pyridinium tribromide. tandfonline.com

Deprotonation : The resulting intermediate is an oxonium ion, which is then deprotonated to yield the α-bromo carbonyl compound and regenerate the acid catalyst. researchgate.net

A study investigating the α-bromination of acetophenone (B1666503) derivatives using pyridinium tribromide in acetic acid proposed a similar mechanism. tandfonline.comias.ac.in Under these acidic conditions, the acetophenone is protonated, followed by the removal of an α-hydrogen by a bromide anion to form the enol. This enol then attacks the electrophilic bromine, leading to the final α-brominated product. tandfonline.com The formation of the enol is identified as the rate-determining step. tandfonline.com

Table 1: Effect of Brominating Agent on the Yield of 4-Chloroacetophenone Bromination Reaction conditions: 4-chloroacetophenone as substrate, acetic acid as solvent, 90 °C.

| Brominating Agent | Yield (%) |

| Pyridinium Tribromide | 85 |

| N-Bromosuccinimide (NBS) | Low (mostly unreacted starting material) |

| Cupric Bromide | ~60 |

This table is generated based on data from a comparative study on brominating agents. tandfonline.com

Mechanistic Investigations of Oxidation Reactions

Beyond bromination, pyridinium tribromide serves as an effective oxidizing agent for a range of functional groups. The following sections explore the mechanistic details of these oxidation reactions.

Oxidation of Sulfides to Sulfoxides

Pyridinium tribromide provides a selective method for the oxidation of sulfides to sulfoxides, avoiding over-oxidation to sulfones which can be a challenge with more powerful oxidants. nih.govjchemrev.com The reaction mechanism is postulated to proceed through the formation of a bromosulfonium intermediate. tandfonline.comtandfonline.com The sulfide's sulfur atom attacks the electrophilic bromine, forming this unstable intermediate. In the presence of water, this intermediate readily decomposes to yield the corresponding sulfoxide (B87167). tandfonline.comtandfonline.com

Formation of Bromosulfonium Ion : R₂S + Br₂ → [R₂S-Br]⁺ + Br⁻

Hydrolysis : [R₂S-Br]⁺ + H₂O → R₂S=O + HBr + H⁺

The use of hydrated silica (B1680970) gel in conjunction with pyridinium tribromide has been shown to be highly effective for the oxidation of sulfides in non-aqueous media. researchgate.nettandfonline.commemphis.edu This combination offers several mechanistic advantages.

The hydrated silica gel plays multiple roles in the reaction: tandfonline.com

Slow Release of Bromine : It facilitates the slow decomposition of pyridinium tribromide, which releases molecular bromine in a controlled manner. This low, steady concentration of the active oxidizing agent helps to prevent side reactions and over-oxidation. tandfonline.comtandfonline.com

Source of Water : The "hydrated" nature of the silica gel provides the necessary water for the hydrolysis of the bromosulfonium salt intermediate to the final sulfoxide product. tandfonline.com

Promotes Decomposition : The surface of the silica gel is believed to promote the decomposition of the bromosulfonium intermediate, facilitating the formation of the sulfoxide. tandfonline.comtandfonline.commemphis.edu

Simplified Workup : The solid support also aids in removing the hydrogen bromide by-product, simplifying the isolation of the desired product. tandfonline.com

This method has been successfully applied to a variety of dialkyl, aryl-alkyl, and diaryl sulfides, producing excellent yields of sulfoxides. tandfonline.com

Oxidation of Alcohols and Aldehydes

Pyridinium tribromide is also capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and can further oxidize aldehydes to carboxylic acids. researchgate.net Kinetic studies have shed light on the mechanisms of these transformations.

For the oxidation of primary aliphatic alcohols, the reaction is first-order with respect to pyridinium tribromide, and the kinetics are of the Michaelis-Menten type with respect to the alcohol. rsc.orgrsc.org This suggests the formation of an intermediate complex between the alcohol and the oxidant. rsc.org The reactive oxidizing species is believed to be pyridinium tribromide itself, as the addition of pyridinium bromide does not affect the reaction rate. ias.ac.inrsc.org

The oxidation of substituted benzaldehydes to their corresponding benzoic acids by pyridinium tribromide also follows first-order kinetics with respect to both the aldehyde and the oxidant. researchgate.netresearchgate.net

Kinetic isotope effect (KIE) studies are crucial for elucidating the rate-determining step of a reaction. In the oxidation of alcohols and aldehydes with pyridinium tribromide, the KIE provides insight into the transition state.

Primary Alcohols : The oxidation of [1,1-²H₂]ethanol (MeCD₂OH) exhibits a substantial primary kinetic isotope effect. rsc.orgrsc.orgrsc.org This indicates that the cleavage of the α-C-H bond is part of the rate-determining step. The proposed mechanism involves the transfer of a hydride ion from the alcohol to the oxidant in this slow step. rsc.orgrsc.org The transition state is thought to be more polar than the reactants, as the reaction rate increases with the polarity of the solvent. rsc.orgrsc.org

Diols : In contrast, the oxidation of vicinal diols like [1,1,2,2-²H₄]ethanediol shows an absence of a primary kinetic isotope effect. ias.ac.in This suggests that, for these substrates, the α-C-H bond is not broken in the rate-determining step. A different mechanism involving glycol-bond fission has been proposed for vicinal diols. ias.ac.in

Aldehydes : The oxidation of [²H]benzaldehyde (PhCDO) also shows a significant kinetic isotope effect, implying that the aldehydic C-H bond is broken in the rate-determining step, similar to the mechanism for primary alcohols. researchgate.netresearchgate.net The positive value of the reaction constant (η) from correlation analysis suggests an electron-deficient reaction center in the transition state. researchgate.net

Table 2: Kinetic Isotope Effect in the Oxidation of Various Substrates by Pyridinium Tribromide

| Substrate | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Conclusion |

| Primary Alcohol (Ethanol) | MeCD₂OH | Substantial rsc.orgrsc.org | α-C-H bond cleavage is rate-determining rsc.orgrsc.org |

| Vicinal Diol (Ethanediol) | [1,1,2,2-²H₄]ethanediol | Absent ias.ac.in | α-C-H bond cleavage is not rate-determining ias.ac.in |

| Aldehyde (Benzaldehyde) | PhCDO | Substantial researchgate.netresearchgate.net | Aldehydic C-H bond cleavage is rate-determining researchgate.netresearchgate.net |

Oxidation of Amino Acids

The oxidation of α-amino acids by pyridinium tribromide generally yields the corresponding aldehydes. Kinetic studies have revealed that the reaction is first-order with respect to the oxidant. Depending on the specific amino acid, the reaction can exhibit either Michaelis-Menten kinetics or second-order dependence on the substrate.

In aqueous solutions, amino acids exist predominantly in their zwitterionic form. A key finding from these studies is the absence of a primary kinetic isotope effect, as observed in the oxidation of perdeuterioglycine. This indicates that, unlike in alcohol oxidation, the α-C-H bond is not cleaved in the rate-determining step. Furthermore, the reaction fails to initiate the polymerization of acrylonitrile, suggesting that a free-radical mechanism is unlikely.

The proposed mechanism involves the formation of an intermediate complex between the amino acid and pyridinium tribromide. The rate of reaction increases with the polarity of the solvent, indicating a transition state that is more polar than the reactants. The decomposition of this intermediate complex is the likely rate-determining step, leading to the final aldehyde product after decarboxylation and hydrolysis. A study on the oxidation of methionine specifically proposed the formation of a halogen-sulfonium cation in the rate-determining step, highlighting that the initial attack occurs at the electron-rich sulfur atom. zenodo.org

Kinetic Studies and Identification of Reactive Oxidizing Species

Kinetic studies have been instrumental in identifying the reactive oxidizing species in reactions involving pyridinium tribromide. In solution, pyridinium tribromide can exist in equilibrium with its constituent parts, leading to the potential for multiple reactive species, including pyridinium tribromide itself, the tribromide ion (Br₃⁻), and molecular bromine (Br₂). ias.ac.in

The oxidation of various organic substrates, such as α-amino acids, hydroxy acids, and diols, by pyridinium tribromide has been investigated to shed light on the active oxidant. ias.ac.in In many of these studies, the reaction kinetics exhibit a first-order dependence with respect to the concentration of pyridinium tribromide. ias.ac.in Furthermore, the addition of pyridinium bromide to the reaction mixture often has no effect on the reaction rate. ias.ac.in These observations strongly suggest that pyridinium tribromide itself, rather than the tribromide ion or molecular bromine, is the primary reactive oxidizing species in these transformations. ias.ac.in

The polarity of the solvent also plays a significant role, with an increase in solvent polarity often leading to an increased reaction rate. ias.ac.in This indicates that the transition state of the reaction is more polar than the reactants. ias.ac.in

Kinetic isotope effect studies provide further mechanistic insights. For example, the absence of a primary kinetic isotope effect in the oxidation of perdeuterioglycine suggests that the α-C-H bond is not cleaved in the rate-determining step. Conversely, a substantial kinetic isotope effect observed in the oxidation of deuteriated phosphinic and phosphorous acids indicates that the P-H bond is broken in the rate-determining step. researchgate.net

Table 1: Kinetic Data for the Oxidation of Various Substrates by Pyridinium Tribromide

| Substrate | Order w.r.t. Pyridinium Tribromide | Effect of Added Pyridinium Bromide | Proposed Reactive Oxidizing Species | Reference |

| α-Amino Acids | 1 | No effect | Pyridinium Tribromide | |

| Hydroxy Acids | 1 | No effect | Pyridinium Tribromide | |

| Diols | 1 | No effect | Pyridinium Tribromide | ias.ac.in |

| Phosphorus Oxyacids | 1 | No effect | Tribromide ion | researchgate.net |

Other Mechanistic Pathways

Beyond simple oxidations, pyridinium tribromide is involved in other important mechanistic pathways, including cyclization and condensation reactions.

Cyclization Reactions and Specialized Oxidations (e.g., Pfitzner-Moffatt Oxidation)

Pyridinium tribromide is a valuable reagent in cyclization reactions, often employed for the synthesis of heterocyclic compounds. nbinno.com For instance, it can be used in the cyclization of 2-methylindole (B41428) with ketones. acs.org The mechanism of these cyclizations can vary, with some proceeding through radical pathways. A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a radical initiator has been reported to yield polyheterocycles. beilstein-journals.orgnih.gov In some cases, pyridinium bromide is used in combination with other reagents to achieve specific cyclization outcomes, such as the oxybromination of unsaturated N-alkoxyureas in the presence of a hypervalent iodine(III) reagent. chemrxiv.org

While pyridinium tribromide itself is a key player in many reactions, it's important to distinguish its role from closely related transformations. The Pfitzner-Moffatt oxidation, for example, utilizes a combination of dimethyl sulfoxide (DMSO) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), under acidic catalysis to oxidize alcohols to aldehydes and ketones. alfa-chemistry.com Although pyridinium salts, like pyridinium trifluoroacetate, can act as effective catalysts in the Pfitzner-Moffatt oxidation, pyridinium tribromide is not the primary oxidant in this specific named reaction. alfa-chemistry.com The Pfitzner-Moffatt oxidation proceeds through the formation of a reactive sulfonium (B1226848) ion intermediate from the activation of DMSO. alfa-chemistry.com

Table 2: Examples of Cyclization Reactions Involving Pyridinium Bromide Derivatives

| Reactants | Reagents | Product Type | Reference |

| Unsaturated N-alkoxyureas | PIFA, Pyridinium bromide | Oxybromination product | chemrxiv.org |

| o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Polyheterocyclic hydrobromides | beilstein-journals.orgnih.gov |

| Aryltetrahydrobenzofuranone | Pyridinium tribromide, Triethylamine | Arylbenzofuran | oup.com |

Catalysis of Condensation Reactions

Pyridinium tribromide has been shown to catalyze condensation reactions, such as the formation of bis(indolyl)alkanes from the reaction of indoles and aldehydes. acs.org In a related context, sulfonic acid functionalized pyridinium chloride, a Brønsted acidic ionic liquid, has been effectively used as a catalyst for the cross-aldol condensation reaction between cycloalkanones and various arylaldehydes. chemmethod.com This highlights the potential of pyridinium-based compounds to act as catalysts in condensation chemistry. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides has also been developed to generate 2-amidopyridines. nih.gov

Applications of Pyridinium Tribromide in Complex Organic Transformations

Selective Halogenation Strategies in Synthesis

Pyridinium (B92312) tribromide is widely recognized as a convenient and safer alternative to liquid bromine for various bromination reactions. chemicalbook.commdpi.com Its solid nature simplifies handling and measurement, contributing to more controlled and reproducible outcomes. researchgate.net

Vicinal Dibromination and Bromohydrin Formation in Unsaturated Systems

One of the most fundamental applications of pyridinium tribromide is the electrophilic addition of bromine to alkenes and alkynes, yielding vicinal dibromides. nbinno.comwmich.edu This reaction typically proceeds under mild conditions and offers a high degree of selectivity. nbinno.com For instance, the bromination of an alkene like (E)-stilbene with pyridinium tribromide in ethanol (B145695) leads to the formation of the corresponding 1,2-dibromide. chegg.com The reaction is stereospecific, with the stereochemistry of the starting alkene influencing the product's stereochemistry. wmich.edu

In the presence of a nucleophilic solvent such as water, the reaction with alkenes can lead to the formation of bromohydrins. nbinno.comwmich.edu This occurs through the interception of the intermediate bromonium ion by a water molecule. The ability to control the reaction outcome to favor either dibromination or bromohydrin formation by adjusting the reaction conditions, such as the solvent system, underscores the versatility of pyridinium tribromide. nbinno.com

Preparation of Bromo-compounds as Key Intermediates in Advanced Synthesis

The introduction of a bromine atom into a molecule often serves as a crucial step in a longer synthetic sequence, transforming a relatively unreactive position into a site for further functionalization. Pyridinium tribromide is instrumental in preparing such bromo-intermediates. For example, the α-bromination of ketones is a common transformation facilitated by pyridinium tribromide. libretexts.org The resulting α-bromo ketones are valuable precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination, often using a base like pyridine (B92270). libretexts.org

Furthermore, pyridinium tribromide has been employed in the synthesis of key intermediates for pharmaceuticals. In one patented process, it is used for the bromination of a thiophenesulfonamide derivative, creating a bromoacetyl group that is a precursor to a chiral hydroxyethyl (B10761427) side chain in a thienothiazine diuretic. google.com This highlights the reagent's compatibility with complex, functionalized molecules.

Regioselective Bromination of Specific Functionalized Substrates (e.g., Electron-Rich Purines)

Pyridinium tribromide demonstrates remarkable regioselectivity in the bromination of electron-rich aromatic and heteroaromatic systems. A notable example is the 8-bromination of 2,6,9-trisubstituted purines. chemicalbook.comresearchgate.net This reaction proceeds in high yields for purines bearing electron-donating groups at the 2- and 6-positions. chemicalbook.comresearchgate.net The use of pyridinium tribromide in this context is advantageous over elemental bromine due to its ease of handling and simplified work-up procedures. chemicalbook.comresearchgate.net The resulting 8-bromopurines are versatile intermediates for further elaboration through cross-coupling reactions. researchgate.net

Oxidative Transformations in Organic Synthesis

Beyond its role as a brominating agent, pyridinium tribromide also functions as a mild and selective oxidizing agent for various functional groups. nbinno.com

Conversion of Thiols and Sulfides to Corresponding Oxidized Products

Pyridinium tribromide provides an efficient method for the oxidative coupling of thiols to disulfides. researchgate.nettandfonline.com This transformation can be carried out under solvent-free conditions at room temperature. researchgate.nettandfonline.com The reagent also facilitates the selective oxidation of sulfides to sulfoxides. researchgate.nettandfonline.com This oxidation can be performed chemoselectively, even in the presence of other oxidizable functional groups. semanticscholar.org

Research has shown that the combination of pyridinium tribromide with other reagents can enhance its oxidative capabilities. For instance, a system combining potassium nitrate (B79036) and pyridinium tribromide catalyzes the efficient aerobic oxidation of sulfides to sulfoxides. thieme-connect.com In another approach, the use of pyridinium tribromide in the presence of hydrated silica (B1680970) gel allows for the oxidation of sulfides to sulfoxides in non-aqueous media. tandfonline.comtandfonline.com The hydrated silica gel is believed to facilitate the slow release of bromine and promote the decomposition of the intermediate bromosulfonium salt. tandfonline.comtandfonline.com

The following table summarizes the oxidation of various sulfides to sulfoxides using pyridinium tribromide.

| Substrate | Reagent System | Solvent | Product | Yield (%) | Reference |

| Methyl phenyl sulfide | KNO₃/PyHBr₃ | Air | Methyl phenyl sulfoxide (B87167) | 99 | thieme-connect.com |

| Thioanisole | PyHBr₃/Hydrated SiO₂ | CH₂Cl₂ | Methyl phenyl sulfoxide | 95 | tandfonline.com |

| Dibenzyl sulfide | PyHBr₃/Hydrated SiO₂ | CH₂Cl₂ | Dibenzyl sulfoxide | 92 | tandfonline.com |

| Di-n-butyl sulfide | PyHBr₃/Hydrated SiO₂ | CH₂Cl₂ | Di-n-butyl sulfoxide | 90 | tandfonline.com |

Selective Oxidation of Alcohols and Carbonyls

Pyridinium tribromide can be used for the selective oxidation of alcohols to the corresponding aldehydes and ketones. nbinno.com The reaction conditions can often be controlled to avoid over-oxidation to carboxylic acids, a common side reaction with stronger oxidizing agents. msu.edu For instance, secondary alcohols are readily oxidized to ketones. thieme-connect.com

While direct oxidation of carbonyl compounds by pyridinium tribromide is less common, it plays a role in transformations involving carbonyl groups. For example, the α-bromination of ketones, as mentioned earlier, is an oxidative halogenation reaction. libretexts.org

The following table presents data on the oxidation of various alcohols using systems involving pyridinium tribromide or its components.

| Substrate | Reagent System | Product | Yield (%) | Reference |

| Benzyl alcohol | KNO₃/Br₂ | Benzaldehyde | 95 | thieme-connect.com |

| 4-Chlorobenzyl alcohol | KNO₃/Br₂ | 4-Chlorobenzaldehyde | 98 | thieme-connect.com |

| 1-Phenylethanol | KNO₃/Br₂ | Acetophenone (B1666503) | 99 | thieme-connect.com |

| Cyclohexanol | KNO₃/Br₂ | Cyclohexanone | 92 | thieme-connect.com |

Chemoselective Functional Group Transformations

Pyridinium tribromide demonstrates significant utility in the selective transformation of functional groups, allowing for deprotection and functionalization reactions with high specificity, thereby avoiding interference from other sensitive groups within a molecule.

Pyridinium tribromide has been identified as an effective reagent for the chemoselective deprotection of silyl (B83357) ethers. Specifically, a catalytic amount of pyridinium tribromide in methanol (B129727) can selectively cleave primary tert-butyldimethylsilyl (TBS) ethers at 0 °C. rsc.orgbeilstein-journals.orgnih.gov This method is notable for its mildness and tolerance of a wide array of other protecting groups and common functional moieties, which remain intact during the reaction. rsc.orgbeilstein-journals.org

The selectivity of the reaction is dependent on catalyst loading and temperature. For instance, while primary TBS ethers are readily cleaved with a small catalytic amount (5 mol%), secondary silyl ethers such as triethylsilyl (TES) ethers require a higher catalyst loading (10 mol%) and slightly elevated temperatures (from -20 °C to 0 °C) to facilitate the removal of the protecting group within a reasonable timeframe. nih.gov Research has shown that even in the presence of more robust silyl groups like tert-butyldiphenylsilyl (TBDPS) ethers or phenolic TBS ethers, the primary TBS ether can be selectively removed in excellent yields. beilstein-journals.org For example, the deprotection of a primary TBS ether in the presence of a phenolic TBS protecting group furnished the corresponding benzylic alcohol in a 93% yield. beilstein-journals.org This high degree of chemoselectivity makes pyridinium tribromide a valuable tool in multi-step organic synthesis where precise manipulation of protecting groups is crucial.

Table 1: Chemoselective Deprotection of Silyl Ethers using Pyridinium Tribromide

| Substrate (Silyl Ether) | Conditions | Product (Alcohol) | Yield (%) | Citation |

|---|---|---|---|---|

| Primary tert-butyldimethylsilyl (TBS) ether | 5 mol% Py·Br₃, MeOH, 0 °C | Primary Alcohol | 77-93% | beilstein-journals.orgnih.gov |

| Secondary TBS ether | 10 mol% Py·Br₃, MeOH, 0 °C | Secondary Alcohol | 78% | nih.gov |

| Secondary Triethylsilyl (TES) ether | 10 mol% Py·Br₃, MeOH, 0 °C | Secondary Alcohol | 76% | nih.gov |

| Primary TBS ether with terminal alkyne | Py·Br₃, MeOH, 0 °C | 3-Butyn-1-ol | 81% | beilstein-journals.org |

Pyridinium tribromide is an effective reagent for the direct α-thiocyanation of ketones. researchgate.netprepchem.com This reaction, which involves the introduction of a thiocyanate (B1210189) (–SCN) group at the carbon adjacent to the carbonyl, is a key process for synthesizing α-ketothiocyanates. prepchem.com These products are valuable intermediates for the synthesis of various biologically active, sulfur-containing heterocyclic compounds. prepchem.com

The method utilizes pyridinium hydrobromide perbromide in conjunction with ammonium (B1175870) thiocyanate under mild and neutral conditions to afford α-ketothiocyanates with high selectivity and in excellent yields. prepchem.com The use of pyridinium tribromide provides a convenient and efficient protocol for this transformation, which is an important reaction in synthetic organic chemistry. researchgate.netprepchem.com

Table 2: α-Thiocyanation of Ketones using Pyridinium Tribromide

| Substrate (Ketone) | Reagents | Product (α-Ketothiocyanate) | Yield (%) | Citation |

|---|---|---|---|---|

| Acetophenone | NH₄SCN, Py·Br₃ | 2-Thiocyanato-1-phenylethanone | Excellent | prepchem.com |

Pyridinium hydrobromide perbromide (PHPB) facilitates the direct esterification of both aldehydes and alcohols in an aqueous medium at room temperature. researchgate.net This method allows for the conversion of a range of aldehydes into their corresponding ester derivatives using alcohols like methanol, 1,2-ethanediol, and 1,3-propanediol. researchgate.net

Furthermore, the reaction can be applied to aliphatic alcohols, which are converted into their corresponding Tishchenko-like dimeric esters in good yields under the same conditions. researchgate.net A related one-pot synthesis allows for the formation of ω-bromoesters from aromatic aldehydes and diols, where pyridinium hydrobromide perbromide acts as the brominating agent. researchgate.netnih.gov

Table 3: Esterification using Pyridinium Hydrobromide Perbromide (PHPB)

| Substrate(s) | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Aldehydes and Alcohols (e.g., Methanol) | PHPB, H₂O, Room Temp. | Corresponding Esters | Good | researchgate.net |

| Aliphatic Alcohols | PHPB, H₂O, Room Temp. | Tishchenko-like Dimeric Esters | Good | researchgate.net |

α-Thiocyanation of Ketones

Catalytic Roles in Multicomponent Reactions and Heterocyclic Synthesis

Pyridinium tribromide also functions as an efficient catalyst in multicomponent reactions, enabling the streamlined synthesis of complex heterocyclic scaffolds such as bis(indol-3-yl)alkanes and pyrimidines from simple precursors.

Bis(indol-3-yl)alkanes are synthesized through the condensation of indoles with various aldehydes or carbonyl compounds, a reaction efficiently catalyzed by pyridinium tribromide. beilstein-journals.orgscite.ai This method provides a straightforward approach to a class of compounds that are of significant interest due to their presence in bioactive natural products and their potential therapeutic applications. The reaction typically proceeds with a catalytic amount of pyridinium tribromide (e.g., 5 mol%) to afford the desired products in good yields.

Table 4: Pyridinium Tribromide Catalyzed Synthesis of Bis(indol-3-yl)alkanes

| Indole (B1671886) | Carbonyl Compound | Conditions | Product | Citation |

|---|---|---|---|---|

| Indole | Aldehydes/Ketones | Catalytic Py·Br₃ | Bis(indol-3-yl)alkanes | beilstein-journals.orgscite.ai |

Pyrimidine (B1678525) derivatives can be prepared via a one-pot, three-component reaction involving an aromatic ketone, triethoxymethane, and ammonium acetate. rsc.org A particularly innovative approach utilizes a nanomagnetic pyridinium-tribromide ionic liquid (TBP-SCMNPs) as the catalyst. This heterogeneous catalyst offers several advantages, including high efficiency, short reaction times, good product yields, and ease of separation and recyclability, making the process more sustainable.

Table 5: Nanomagnetic Pyridinium Tribromide Catalyzed Synthesis of Pyrimidines

| Aromatic Ketone | Other Reactants | Catalyst | Product | Citation |

|---|---|---|---|---|

| Acetophenones | Triethoxymethane, Ammonium Acetate | TBP-SCMNPs | 4-Aryl Pyrimidines |

Information regarding the specific application of pyridinium tribromide as a catalyst for the synthesis of 1,2-dihydroquinolines is not available in the reviewed scientific literature. While numerous methods exist for synthesizing this heterocyclic scaffold using other catalysts like magnesium bromide or gold-based systems, a direct role for pyridinium tribromide in this transformation has not been established. rsc.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Pyridinium tribromide (Pyridinium hydrobromide perbromide) |

| tert-Butyldimethylsilyl (TBS) ether |

| tert-Butyldiphenylsilyl (TBDPS) ether |

| Triethylsilyl (TES) ether |

| Methanol |

| 3-Butyn-1-ol |

| Benzylic alcohol |

| Acetophenone |

| Ammonium thiocyanate |

| 2-Thiocyanato-1-phenylethanone |

| Aldehyde |

| Alcohol |

| 1,2-Ethanediol |

| 1,3-Propanediol |

| Ester |

| ω-Bromoester |

| Triethoxymethane |

| Indole |

| Bis(indol-3-yl)alkane |

| 3,3'-(Phenylmethylene)bis-(1H-indole) |

| Pyrimidine |

| Ammonium acetate |

| 1,2-Dihydroquinoline |

Cooperative Catalysis with Other Reagents

The utility of pyridinium tribromide and related pyridinium salts in organic synthesis is significantly enhanced through cooperative catalysis, where their reactivity is modulated and amplified by the presence of other reagents. In such systems, the pyridinium species can act in concert with Lewis acids, organocatalysts, or other additives to enable complex transformations with high efficiency and selectivity. This synergistic approach involves the simultaneous activation of different substrates or intermediates, or the stabilization of key transition states, leading to outcomes not achievable by either catalytic component alone.

One prominent strategy involves combining the functions of a Lewis acid and a pyridinium salt within a single, sophisticated catalyst architecture. In these systems, the Lewis acidic center activates an electrophile, while the pyridinium moiety can generate, stabilize, and direct a nucleophile. nih.govmdpi.com This dual activation model has been successfully applied to challenging asymmetric syntheses.

A notable example is the development of Aluminum(salen) complexes that incorporate pyridinium bromide functionalities in their periphery. nih.gov These catalysts have been instrumental in the trans-selective asymmetric synthesis of β-lactones from acyl bromides and aldehydes. nih.govmdpi.com The proposed mechanism suggests a cooperative action where the aluminum center, acting as a Lewis acid, activates the aldehyde electrophile. Simultaneously, the pyridinium bromide ion pair is believed to generate an acyl halide enolate, which is stabilized as an ion pair with the pyridinium cation (Q⁺). nih.gov This stabilization increases the enolate's lifetime and directs its approach to the aldehyde-Lewis acid complex, favoring an open transition state that leads to the trans-configured product. nih.gov

Research has shown that the substitution pattern on the pyridinium ring can influence the stereoselectivity of the reaction. The investigation of various salen ligands with different pyridinium moieties in the cyclocondensation of propionyl bromide and dihydrocinnamaldehyde highlights this effect. nih.gov

Table 1: Effect of Pyridinium Substituents in Al(Salen)-Catalyzed β-Lactone Synthesis nih.gov

| Catalyst Ligand (Pyridinium Moiety) | Yield of β-lactone (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| Pyridine | 55 | 93:7 | 93 |

| 4-(Dimethylamino)pyridine | 64 | 93:7 | 91 |

| 4-Picoline | 62 | 92:8 | 94 |

| 3,5-Lutidine | 59 | 94:6 | 95 |

Reaction Conditions: The catalyst was prepared in situ from the specified ligand and AlMe₃ and used in the cyclocondensation of propionyl bromide and dihydrocinnamaldehyde.

Another powerful demonstration of cooperative catalysis is the synergistic use of electron-deficient pyridinium salts and thiourea (B124793) derivatives for O-glycosylation. beilstein-journals.org In this system, an electron-deficient pyridinium bromide salt acts as the primary catalyst to activate an O-glycosyl trichloroacetimidate (B1259523) donor. The thiourea derivative serves as a cocatalyst. beilstein-journals.org The thiourea enhances the acidity of the key ammonium salt intermediate (formed from the pyridinium salt and the glycosyl acceptor) and increases the nucleophilicity of the acceptor through dual hydrogen bonding. beilstein-journals.org This cooperative activation strategy leads to significantly improved reaction rates and yields for the formation of the glycosidic bond. beilstein-journals.org

Screening of different pyridinium catalysts in the glycosylation of O-glucopyranosyl trichloroacetimidate with a glycosyl acceptor revealed the efficacy of this dual-catalyst system. beilstein-journals.org

Table 2: Catalyst Screening for Cooperative O-Glycosylation beilstein-journals.org

| Catalyst (10 mol%) | Cocatalyst (10 mol%) | Time (h) | Yield (%) |

| 3a | None | 24 | 25 |

| None | Thiourea 4 | 24 | No reaction |

| 3a | Thiourea 4 | 2.5 | 90 |

| 3b | Thiourea 4 | 3.5 | 85 |

| 3c | Thiourea 4 | 4 | 82 |

Catalysts: 3a : 3,5-di(methoxycarbonyl)-N-(cyanomethyl)pyridinium bromide; 3b : 3,5-di(methoxycarbonyl)-N-[(ethoxycarbonyl)methyl]pyridinium bromide; 3c : 3,5-di(methoxycarbonyl)-N-[(pentafluorophenyl)methyl]pyridinium bromide.

Pyridinium tribromide also participates in cooperative catalytic systems for oxidation reactions. It has been reported that the combination of pyridinium bromide perbromide (PyHBr₃) and tert-butyl nitrite (B80452) (TBN) can catalytically oxidize various sulfides to their corresponding sulfoxides using air as the terminal oxidant under mild conditions. researchgate.net This represents a transition metal-free approach where PyHBr₃ and the co-catalyst work together to facilitate the aerobic oxidation. researchgate.netchemicalbook.com

Innovations and Emerging Research Directions in Pyridinium Tribromide Chemistry

Development of Supported and Heterogeneous Pyridinium (B92312) Tribromide Reagents

The development of supported and heterogeneous versions of pyridinium tribromide (Py-Br₃) has been a significant area of research, aiming to overcome the challenges associated with homogeneous catalysts, such as difficult separation and recovery. By immobilizing the reagent on solid supports, chemists have created more robust, recyclable, and environmentally friendly catalytic systems.

Polymeric and Nanomagnetic Catalytic Systems

The immobilization of pyridinium tribromide onto polymeric backbones or magnetic nanoparticles has yielded highly efficient and reusable reagents for various organic transformations. These supported systems offer enhanced stability and ease of handling compared to their homogeneous counterpart.

Polymeric Systems:

A notable example is poly(4-vinylpyridine hydrobromide perbromide) (PVPHP), a stable and regenerable polymeric brominating agent. rsc.org This reagent, typically crosslinked with divinylbenzene (B73037) (DVB), is useful for the bromination of alkenes and ketones. rsc.orgscilit.com The polymer-bound nature of the reagent simplifies the work-up procedure, as the catalyst can be removed by simple filtration. Another example involves the use of poly(vinylphenyltrimethylammonium tribromide) resin, which has been shown to be an effective agent for the α-bromination and α-bromoacetalization of acetophenones under mild conditions. chemicalbook.com

Nanomagnetic Catalytic Systems:

Nanomagnetic catalysts functionalized with pyridinium tribromide have emerged as a highly promising class of heterogeneous reagents. These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄) nanoparticles, coated with a silica (B1680970) layer that is further functionalized with the pyridinium tribromide moiety. acs.orgmdpi.com This core-shell structure provides high stability and allows for easy separation of the catalyst from the reaction mixture using an external magnet. novapublishers.com

One such catalyst, nano-magnetic pyridinium-tribromide (TBP-SCMNPs), has been successfully employed in the one-pot synthesis of novel pyrimidine (B1678525) derivatives from triethoxymethane, aromatic ketones, and ammonium (B1175870) acetate. ontosight.ai Similarly, a magnetic ionic liquid pyridinium-tribromide (MNPs@SiO₂-Pr-AP-tribromide) has been characterized and used for the efficient synthesis of quinoline (B57606) derivatives. acs.org These nanomagnetic systems offer several advantages, including high yields, short reaction times, simple purification, and excellent reusability for several cycles without significant loss of catalytic activity. mdpi.comguidechem.com

The synthesis and characterization of these nanomagnetic catalysts are well-documented, involving techniques such as Field Emission Scanning Electron Microscopy (FE-SEM), Energy Dispersive X-ray Spectroscopy (EDS), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) to confirm their structure and morphology. acs.orgguidechem.com

Table 1: Examples of Supported Pyridinium Tribromide Catalytic Systems

| Catalyst System | Support Material | Application | Key Advantages |

| Poly(4-vinylpyridine hydrobromide perbromide) (PVPHP) | Crosslinked Poly(4-vinylpyridine) | Bromination of alkenes and ketones | Easy to handle, stable, regenerable, simple filtration |

| Poly(vinylphenyltrimethylammonium tribromide) | Amberlite 717 resin | α-bromination and α-bromoacetalization of acetophenones | Mild reaction conditions, high selectivity and yields |

| Nano-magnetic pyridinium-tribromide (TBP-SCMNPs) | Silica-coated magnetic nanoparticles | Synthesis of pyrimidine derivatives | Magnetic recovery, reusability, high yields, short reaction times |

| MNPs@SiO₂-Pr-AP-tribromide | Silica-coated magnetic nanoparticles | Synthesis of quinoline derivatives | Magnetic recovery, high thermal stability, high activity |

Surface-Confined Ionic Liquid Stationary Phases

In the field of chromatography, pyridinium bromide has been investigated as a component of surface-confined ionic liquid (SCIL) stationary phases for High-Performance Liquid Chromatography (HPLC). scilit.comnih.gov SCILs involve the covalent attachment of ionic liquids to a solid support, typically silica particles. researchgate.net This creates a stationary phase with unique separation capabilities derived from the properties of the ionic liquid.

A novel pyridinium bromide SCIL stationary phase has been synthesized and characterized for use under normal phase HPLC conditions. nih.gov The retention mechanism on this phase was studied using the Linear Solvation Energy Relationship (LSER) model. The results indicated that the separation is influenced by multiple interactions, including dipole/dipole and ion/dipole interactions. nih.gov Interestingly, the retention behavior on the pyridinium bromide SCIL phase was found to be more similar to that of a cyano stationary phase than a diol phase. nih.gov

These pyridinium-based stationary phases can offer multiple interaction mechanisms, such as ion-exchange, hydrophobic, and electrostatic interactions, making them versatile for separating different classes of analytes. researchgate.netrsc.org While much of the research on SCILs has focused on imidazolium-based cations, the exploration of pyridinium bromide systems highlights the potential for tuning the selectivity of chromatographic separations by altering the cation and anion of the immobilized ionic liquid. novapublishers.comdoi.org

Exploration of Pyridinium Tribromide in Sustainable Chemical Processes

Pyridinium tribromide is increasingly recognized as a valuable reagent in the development of sustainable chemical processes. Its use aligns with several principles of green chemistry, primarily by offering a safer and more manageable alternative to elemental bromine and enabling the development of more environmentally friendly synthetic methods.

Environmentally Benign Synthetic Protocols and Atom Economy Improvements

A significant advantage of pyridinium tribromide is its nature as a stable, crystalline solid, which makes it easier and safer to handle than volatile and highly corrosive liquid bromine. chemicalbook.comrevmedchir.ro This has led to its adoption in greener synthetic protocols, particularly for bromination reactions.

The bromination of (E)-stilbene is a classic undergraduate experiment that has been adapted to demonstrate green chemistry principles by replacing bromine with pyridinium tribromide and using a less toxic solvent like ethanol (B145695) instead of chlorinated solvents. acs.orgscribd.comsapub.orgresearchgate.net This substitution not only enhances safety but also promotes the use of more benign solvents. sapub.orgresearchgate.netsapub.org

Furthermore, pyridinium tribromide has been used as a catalyst or reagent in solvent-free conditions or in aqueous media, further reducing the environmental footprint of synthetic procedures. mdpi.comtandfonline.com For instance, pentyl pyridinium tribromide has been utilized as both a reagent and a solvent for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles at room temperature, offering an efficient and environmentally friendly methodology. mdpi.com The development of recyclable, supported pyridinium tribromide catalysts also contributes to waste reduction and improved process sustainability. tandfonline.com

Table 2: Green Chemistry Metrics Comparison for the Bromination of (E)-Stilbene

| Metric | Traditional Method (Br₂ in CH₂Cl₂) | Greener Method (Pyridinium Tribromide in Ethanol) | Implication |

| Reagent Hazard | High (Acutely toxic, corrosive) | Moderate (Corrosive solid) | Pyridinium tribromide is safer to handle. sapub.orgresearchgate.net |

| Solvent | Chlorinated (e.g., CH₂Cl₂) | Ethanol | Ethanol is a more benign solvent. researchgate.net |

| Atom Economy | Higher | Lower | The mass of the pyridinium bromide byproduct reduces atom economy. acs.orgsapub.org |

| E-Factor/PMI | Generally higher (more waste) | Generally lower (less waste) | The greener method often generates less overall waste. acs.org |

Advanced Applications in Targeted Organic Synthesis

Pyridinium tribromide serves as a key reagent in the targeted synthesis of a variety of organic molecules, particularly those with significant biological activity. Its utility stems from its ability to act as a selective brominating agent under mild conditions, facilitating the construction of complex molecular architectures. chemimpex.comnbinno.comnordmann.global

Synthesis of Complex Bioactive Molecules

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. researchgate.netijrpr.com Pyridinium tribromide has proven to be an effective tool for the synthesis of various bioactive heterocycles. chemimpex.com

Chalcones and Flavonoids: Pyridinium tribromide is used for the bromination of chalcones to produce α,β-dibromochalcone derivatives. revmedchir.ronih.gov These dibrominated intermediates are valuable precursors for the synthesis of other biologically relevant heterocyclic compounds like pyrazoles and flavonoids. researchgate.netresearchgate.net While the bromination itself may not always lead to a significant increase in the antimicrobial potential of the chalcones, it provides a crucial synthetic handle for further molecular elaboration. revmedchir.ronih.gov The use of pyridinium tribromide in these syntheses is often highlighted as a greener alternative to liquid bromine. nih.gov

Imidazo[1,2-a]pyridines: An efficient and practical protocol for the C3-regioselective bromination of imidazo[1,2-a]pyridines has been developed using pyridinium tribromide as the bromine source. thieme-connect.com This reaction, promoted by ultrasound and mediated by a base, avoids the use of metal catalysts and harsh conditions. Imidazo[1,2-a]pyridines are an important class of N-fused heterocycles with a wide range of biological activities, and this method provides a straightforward route to functionalized derivatives. thieme-connect.com

Purines and Pyrimidines: The reagent is effective for the high-yield bromination of electron-rich 2,6,9-trisubstituted purines. chemicalbook.com Furthermore, as mentioned previously, nanomagnetic pyridinium tribromide catalysts facilitate the one-pot synthesis of pyrimidine derivatives, which are core structures in many bioactive compounds. chemicalbook.comontosight.ai

The controlled and selective introduction of bromine atoms into organic molecules by pyridinium tribromide allows for subsequent functionalization, making it an enabling reagent in the multi-step synthesis of complex natural products and pharmaceutical agents. ontosight.aichemimpex.comontosight.ai

Expansion of Applications in Polymer Chemistry and Materials Science

The unique reactivity of pyridinium tribromide, coupled with the inherent properties of the pyridinium cation, has catalyzed significant innovation in polymer chemistry and materials science. Researchers are increasingly leveraging this reagent not just as a brominating agent but as a versatile tool for synthesizing advanced polymers and functional materials with tailored properties. Emerging research highlights its role in the development of conductive polymers, poly(ionic liquid)s (PILs), and functional polymer composites, opening new avenues for next-generation electronics, energy storage, and environmental remediation technologies.

A primary area of expansion is in the synthesis of pyridine-containing conjugated polymers. These materials are of great interest due to their combined ionic and electronic conductivity. Pyridinium-based polyelectrolytes, which consist of a polymeric cation and a small anion, are being investigated as candidates for a wide range of applications, including organic electroluminescent devices, nanostructured cationic polyacetylene-silica hybrids, and dye-sensitized photochemical cells. For instance, poly(2-ethynylpyridinium bromide) with N-propargyl side chains has demonstrated high stability under ambient conditions, making it a promising material for low-cost, high-performance, write-once-read-many-times (WORM) memory devices.

Furthermore, pyridinium moieties are integral to the burgeoning field of poly(ionic liquid)s (PILs). rsc.org PILs combine the desirable properties of ionic liquids—such as high thermal stability and ionic conductivity—with the processability and mechanical integrity of polymers. rsc.org Pyridinium-based PILs are synthesized through various methods, including the quaternization of pyridine-containing polymers. rsc.orgrsc.org These materials are explored for diverse applications such as green chemistry platforms, catalysis, and separation technologies. rsc.org The structural versatility of the pyridinium ring allows for the fine-tuning of the resulting PIL's properties for specific functions. rsc.org

Recent research also focuses on creating functional porous materials. A notable example is the development of a pyridinium-functionalized ionic porous organic polymer (iPOP) designed for the rapid scavenging of oxoanions like permanganate (B83412) (MnO₄⁻) and dichromate (Cr₂O₇²⁻) from water. researchgate.net In this application, the pyridinium units serve as cationic centers that facilitate ion exchange, demonstrating the potential for creating advanced materials for environmental remediation. researchgate.net

The immobilization of pyridinium tribromide onto a polymer support represents another significant innovation. sigmaaldrich.com This creates a solid-phase reagent, poly(4-vinylpyridine hydrobromide perbromide), which simplifies reaction workups and reduces waste by allowing the reagent to be easily filtered out. sigmaaldrich.com This approach combines the potent reactivity of pyridinium tribromide with the practical advantages of heterogeneous catalysis.

The modification of existing materials to enhance their properties is another key research direction. For example, 1-butyl pyridinium bromide has been used to modify the surface of graphene nanoplatelets. researchgate.net These modified nanoplatelets, when incorporated into a styrene-butadiene rubber matrix, create nanocomposites with stronger interfacial interaction between the filler and the polymer, leading to improved mechanical and viscoelastic properties. researchgate.net

The table below summarizes key research findings on the application of pyridinium-based compounds in polymer and materials science.

| Material/Polymer System | Role of Pyridinium Compound | Key Research Finding/Application |

| Poly(2-ethynylpyridinium bromide) | Monomer/Polymer Backbone Component | High stability under ambient air conditions; potential for use in programmable WORM memory devices. |

| Poly(ionic liquid)s (PILs) | Cationic Moiety | Creates materials with high electrical conductivity, thermal stability, and processability for catalysis and separation. rsc.org |

| Ionic Porous Organic Polymer (iPOP-Cl) | Functional Cationic Core | Serves as an anion exchange material for the selective removal of toxic metal oxoanions from wastewater. researchgate.net |

| Poly(4-vinylpyridine hydrobromide perbromide) | Polymer-Bound Reagent | Acts as a solid-phase brominating agent, simplifying purification and handling. sigmaaldrich.com |

| 1-Butyl Pyridinium Bromide-Modified Graphene | Surface Modifier | Improves filler-polymer matrix interaction in rubber nanocomposites, enhancing mechanical properties. researchgate.net |

| Triazine-Containing Pyridinium Organic Polymer | Fluorescent Chemosensor | Developed for the selective and sensitive detection of organoarsenic feed additives in water. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.